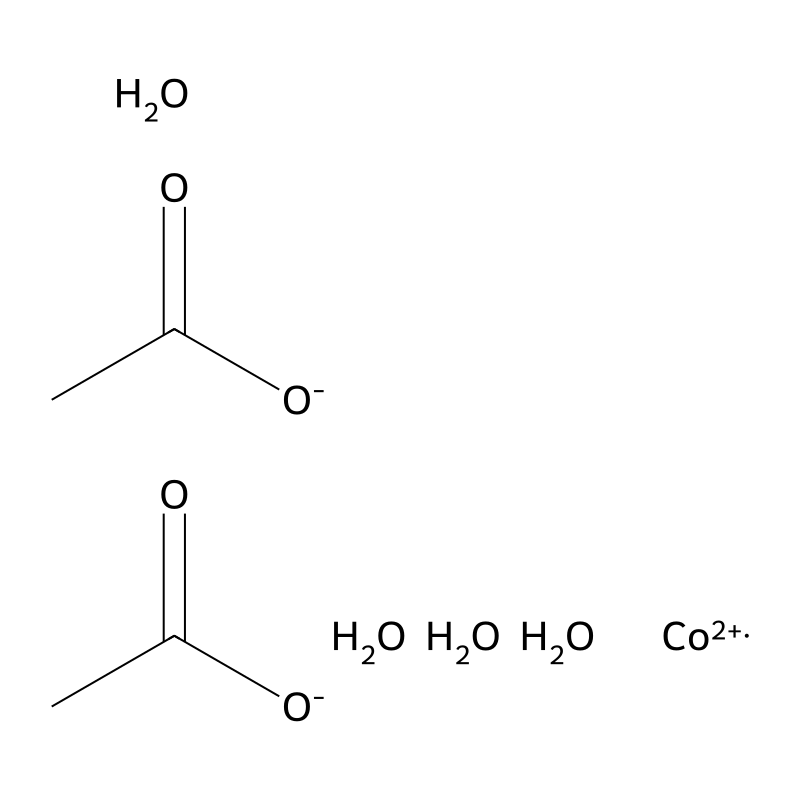

Cobalt(II) acetate tetrahydrate

C4H14CoO8

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C4H14CoO8

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Oxidation reactions

It can promote the oxidation of organic compounds, such as alcohols to aldehydes or ketones. For instance, research has explored its use in the sonochemical oxidation of vanillyl alcohol to vanillin, a valuable flavoring agent [].

Esterification reactions

Cobalt(II) acetate tetrahydrate can act as a catalyst for the formation of esters from alcohols and carboxylic acids. This reaction is crucial for the synthesis of various biomolecules and other organic compounds [].

Precursor for Coordination Chemistry Studies

Cobalt(II) acetate tetrahydrate is a valuable starting material for the synthesis of diverse coordination complexes. These complexes feature a central metal atom (cobalt in this case) surrounded by ligands (molecules or ions) that bind to it. Researchers utilize cobalt(II) acetate tetrahydrate to study:

Unusual coordination geometries

The flexibility of acetate ligands allows them to adopt various configurations around the central cobalt atom. This enables researchers to explore the properties of complexes with unusual and interesting geometric arrangements [].

Reactivity and properties of cobalt complexes

By studying the behavior of complexes derived from cobalt(II) acetate tetrahydrate, researchers can gain insights into the reactivity and other properties of cobalt-based compounds, which have applications in various fields, including catalysis, magnetism, and medicine [].

Cobalt(II) acetate tetrahydrate is a cobalt salt derived from acetic acid, commonly represented by the formula Co(CH₃CO₂)₂·4H₂O. This compound appears as red crystals and is moderately soluble in water. It features an octahedral coordination geometry, where the cobalt ion is surrounded by four water molecules and two acetate ligands, as confirmed by X-ray crystallography . Cobalt(II) acetate tetrahydrate serves as a precursor for various chemical processes and is notable for its role in catalysis.

Cobalt(II) acetate tetrahydrate is considered harmful if swallowed and can cause irritation to the skin, eyes, and respiratory system [6]. It is also suspected to be a carcinogen and may cause genetic defects [6]. Due to its environmental toxicity, proper handling and disposal are crucial [6].

Here are the references used in this analysis:

- [1] Wikipedia. Cobalt(II) acetate. Accessed May 1, 2024.

- [2] Sigma-Aldrich. Cobalt(II) acetate tetrahydrate. Accessed May 1, 2024.

- [3] Rochow, E. G. (1940). The Chemistry of the Acetates. Reinhold Publishing Corporation. (This reference provides information on the thermal decomposition of cobalt(II) acetate)

- [4] American Chemical Society. Cobalt(II) acetate. Accessed May 1, 2024.

- [5] Merck Millipore. Cobalt(II) acetate tetrahydrate. Accessed May 1, 2024.

- [6] Merck Millipore. Cobalt(II) acetate tetrahydrate. Accessed May 1, 2024.

- Formation Reaction: It can be synthesized through the reaction of cobalt oxide with acetic acid:

- Decomposition: Upon heating, cobalt(II) acetate tetrahydrate decomposes to form cobalt oxide and releases acetic acid .

- Oxidation Reactions: When treated with oxidizing agents, such as ozone, cobalt(II) acetate can yield cobalt(III) acetates, which are stronger oxidants .

Cobalt(II) acetate tetrahydrate has been studied for its biological effects, particularly due to the toxicity associated with cobalt salts. While cobalt is an essential trace element in certain biological systems, excessive exposure can lead to adverse health effects, including respiratory issues and skin irritation. Research indicates that cobalt compounds can exhibit cytotoxicity at high concentrations, impacting cellular functions and potentially leading to oxidative stress .

The synthesis of cobalt(II) acetate tetrahydrate can be achieved through various methods:

- Direct Reaction: As mentioned earlier, reacting cobalt oxide or hydroxide with acetic acid in the presence of water is a common method.

- Hydrothermal Synthesis: This method involves using high-temperature and high-pressure conditions to promote the formation of the compound from precursors like benzenetricarboxylic acid .

- Dehydration of Anhydrous Cobalt Acetate: The tetrahydrate can also be obtained by hydrating anhydrous cobalt acetate under controlled conditions .

Cobalt(II) acetate tetrahydrate has several industrial and research applications:

- Catalyst in Coatings: It is widely used as a catalyst to accelerate the drying of paints and varnishes, enhancing their durability and performance .

- Chemical Synthesis: The compound acts as a catalyst in various organic reactions, including oxidation and esterification processes.

- Material Science: Cobalt(II) acetate tetrahydrate serves as a precursor for synthesizing other cobalt-based materials and nanostructures used in electronics and battery technologies .

Studies on the interactions of cobalt(II) acetate tetrahydrate with other compounds have revealed its role in catalysis and complex formation. For instance, it has been shown to interact with ligands in coordination chemistry, forming various complexes that exhibit unique properties. Additionally, its reactivity with oxidants has been explored for potential applications in organic synthesis and material development .

Cobalt(II) acetate tetrahydrate shares similarities with other metal acetates but possesses unique characteristics that distinguish it:

| Compound | Formula | Unique Features |

|---|---|---|

| Cobalt(I) acetate | Co(CH₃CO₂) | Less common; less stable than Cobalt(II). |

| Cobalt(III) acetate | Co(CH₃CO₂)₃ | Stronger oxidizing agent; different oxidation state. |

| Nickel(II) acetate | Ni(CH₃CO₂)₂·4H₂O | Isostructural to Cobalt(II); different metal properties. |

| Iron(III) acetate | Fe(CH₃CO₂)₃ | Exhibits different magnetic properties. |

Cobalt(II) acetate tetrahydrate's unique octahedral structure and its specific catalytic properties make it particularly valuable in industrial applications compared to these similar compounds .

Physical Description

Density

Melting Point

UNII

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H341 (98.63%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H350 (98.82%): May cause cancer [Danger Carcinogenicity];

H360 (98.82%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H400 (98.82%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (98.82%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard;Environmental Hazard